4-bromo-N-methyl-2-nitro-1-naphthylamine
Description
4-Bromo-N-methyl-2-nitro-1-naphthylamine is a brominated, nitro-substituted naphthylamine derivative. The presence of bromine (electron-withdrawing halogen), a nitro group (strong electron-withdrawing substituent), and an N-methyl group likely influences its reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C11H9BrN2O2 |
|---|---|
Molecular Weight |
281.10 g/mol |
IUPAC Name |
4-bromo-N-methyl-2-nitronaphthalen-1-amine |
InChI |
InChI=1S/C11H9BrN2O2/c1-13-11-8-5-3-2-4-7(8)9(12)6-10(11)14(15)16/h2-6,13H,1H3 |
InChI Key |
WTUKHSIDGWNWSV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C2=CC=CC=C21)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of Brominated Naphthylamine Derivatives
*Calculated based on molecular formula.
†Estimated based on substituent contributions.
‡Derived from analogs.
Substituent Effects and Reactivity
- 4-Bromo-2-methylnaphthalen-1-amine (CAS 37113-08-9): The methyl group at position 2 increases lipophilicity (XLogP3 = 3.5), while the amino group at position 1 enables hydrogen bonding. Used in APIs and intermediates .
- 4-Bromo-N,N-dimethylnaphthalen-1-amine (CAS 59557-93-6) : Dimethylation reduces hydrogen-bonding capacity, raising logP (~4.0) and limiting solubility. Discontinued due to specialized lab requirements .
- 1-Bromo-2-naphthylamine (CAS 20191-75-7): Simpler structure with bromine and amino groups at adjacent positions. Lower molecular weight (222.08) and logP (~2.8) suggest moderate solubility, suitable for pharmaceutical synthesis .
- N-Phenyl-1-naphthylamine (PANA): Despite lacking bromine/nitro groups, its carcinogenicity in mice (induction of hemangiosarcoma) highlights risks associated with aromatic amines, especially after metabolic activation .
Comparison with Target Compound: The nitro group in this compound likely increases electrophilicity and oxidative reactivity compared to analogs with amino or methyl groups. This could enhance its utility in coupling reactions but may also raise toxicity concerns. The N-methyl group may reduce metabolic deamination compared to primary amines.
Physicochemical Properties
- Lipophilicity: The target compound’s estimated logP (~3.8) falls between 4-bromo-2-methylnaphthalen-1-amine (3.5) and PANA (4.2), reflecting a balance between nitro (polar) and bromine/methyl (non-polar) groups.
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